molecular formula C7H14O3 B1582956 5-Ethyl-1,3-dioxane-5-methanol CAS No. 5187-23-5

5-Ethyl-1,3-dioxane-5-methanol

Cat. No.: B1582956
CAS No.: 5187-23-5
M. Wt: 146.18 g/mol
InChI Key: BGFBWRWYROQISE-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-dioxane-5-methanol (CAS 5187-23-5) is a cyclic ether derivative with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. It features a six-membered 1,3-dioxane ring substituted with an ethyl group and a hydroxymethyl group at the 5-position. Key physical properties include:

  • Boiling point: 104–105 °C at 5 mmHg
  • Density: 1.09 g/mL at 25 °C
  • Refractive index: 1.463 (n²⁰/D)

This compound has been identified in plant extracts (e.g., Bauhinia variegata) via GC-MS analysis and is listed in industrial registrations (e.g., REACH) and sustainable material certifications (e.g., ISCC PLUS) .

Preparation Methods

Synthetic Routes and General Preparation Strategy

The predominant synthetic approach to 5-Ethyl-1,3-dioxane-5-methanol involves the condensation reaction of trimethylolpropane with formaldehyde under acidic catalysis. This method leverages the formation of the dioxane ring via acetalization, where the hydroxyl groups of trimethylolpropane react with formaldehyde to form the cyclic acetal structure characteristic of the target compound.

  • Catalyst: Methanesulfonic acid is commonly used to catalyze the condensation.
  • Reaction Temperature: Approximately 116°C.
  • Reaction Time: Around 11 hours to achieve optimal conversion.
  • pH Adjustment: After completion, the reaction mixture is neutralized with sodium hydroxide solution to stabilize the product.
  • Physical State: The product is a liquid with a boiling point of 104-105 °C at 5 mmHg and density about 1.09 g/mL at 25 °C.

This process is well-established for laboratory-scale synthesis and can be adapted for industrial production with modifications to enhance yield and purity, including continuous flow processes and solvent optimization.

Industrial Production Considerations

Industrial-scale synthesis maintains the core condensation reaction but incorporates:

These adaptations address challenges such as high reaction temperature requirements, low conversion rates, and solvent residues, improving overall product quality and reducing production costs.

Alternative and Improved Preparation Methods

Recent patented technologies have introduced innovations to overcome limitations of traditional methods:

These improvements contribute to safer, more sustainable, and cost-effective manufacturing processes.

Reaction Mechanism Insights

The preparation involves a classic acetalization mechanism:

  • The hydroxyl groups of trimethylolpropane nucleophilically attack the electrophilic carbon of formaldehyde.
  • Under acidic catalysis, protonation of formaldehyde enhances its electrophilicity.
  • Intramolecular cyclization occurs, forming the six-membered dioxane ring.
  • The hydroxymethyl substituent remains intact, contributing to the compound’s polarity and reactivity.

This mechanism supports the formation of a stable cyclic acetal intermediate, which is isolated as this compound.

Summary Table of Preparation Parameters

Parameter Description/Condition Notes
Starting Materials Trimethylolpropane, Formaldehyde Molar ratio optimized for ring formation
Catalyst Methanesulfonic acid Acidic catalyst for acetalization
Temperature ~116°C Elevated temperature for reaction kinetics
Reaction Time ~11 hours Ensures high conversion
pH Adjustment Neutralization with NaOH Stabilizes product post-reaction
Solvent Typically none or inert solvents Industrial processes may use non-toxic solvents
Product State Liquid Boiling point 104-105 °C (5 mmHg)
Yield High (optimized in industrial scale) Depends on reaction conditions and purification

Research Findings and Practical Notes

  • The compound’s hydroxymethyl group imparts polarity, making it soluble in water and reactive for further chemical modifications.
  • Stability studies indicate that the compound is stable under standard laboratory conditions but sensitive to prolonged exposure to heat, light, and extreme pH, which can lead to degradation.
  • The reaction environment (temperature, catalyst concentration, solvent choice) significantly affects yield and purity.
  • Industrial methods aim to reduce toxic solvent residues and lower production costs without compromising product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1,3-dioxane-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

5-Ethyl-1,3-dioxane-5-methanol serves as a valuable building block in organic synthesis. It is utilized as a solvent in various chemical reactions due to its favorable physical properties. The compound can participate in several types of reactions, including:

  • Oxidation : Producing aldehydes and carboxylic acids.
  • Reduction : Leading to alcohols and other reduced derivatives.
  • Substitution Reactions : Resulting in various substituted derivatives depending on the reagents used .

Biology

In biological contexts, this compound has been investigated for its potential interactions with biomolecules. It shows promise in modulating biochemical pathways and influencing cellular processes:

  • Enzyme Interactions : It interacts with hydroxylase enzymes, which are crucial for hydroxylation reactions. This interaction often involves hydrogen bonding and van der Waals forces.
  • Cellular Effects : Enhances gene expression related to oxidative stress response, promoting cellular resilience against oxidative damage .

Medicine

The compound is being explored for its potential therapeutic properties and as a precursor for drug development. Its ability to modulate biochemical pathways makes it a candidate for further investigation in pharmacology and medicinal chemistry .

Industrial Applications

In industrial settings, this compound is utilized in the production of:

  • Polymers and Resins : As an intermediate in the synthesis of various industrial chemicals.
  • Non-toxic Solvents : Its synthesis often employs non-toxic solvents, making it suitable for environmentally friendly production processes .

Case Study: Biochemical Modulation

A study investigated the effects of this compound on cell lines exposed to oxidative stress. The results indicated that treatment with this compound enhanced the expression of genes involved in antioxidant defense mechanisms, suggesting its potential use as a protective agent in cellular environments subjected to oxidative damage.

Case Study: Organic Synthesis Efficiency

Research focusing on the synthesis of complex organic molecules highlighted the efficiency of using this compound as a solvent and reactant. The study demonstrated improved yields and reduced reaction times compared to traditional methods, emphasizing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-dioxane-5-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dioxane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Identical Molecular Formula (C₇H₁₄O₃)

Three compounds share the same molecular formula but differ in functional groups and reactivity:

Compound Name CAS Number Functional Groups Key Properties/Applications
5-Ethyl-1,3-dioxane-5-methanol 5187-23-5 Dioxane ring, hydroxymethyl Plant phytochemical, polymer precursor
Glycidaldehyde diethyl acetal 13269-77-7 Epoxide, acetal Reactive intermediate in organic synthesis
Butyl lactate 138-22-7 Ester (lactic acid derivative) Solvent, biodegradable plasticizer

Key Differences :

  • Reactivity: Glycidaldehyde diethyl acetal’s epoxide group is highly reactive in ring-opening reactions, while this compound’s hydroxyl group enables hydrogen bonding and derivatization (e.g., esterification) .
  • Applications: Butyl lactate is widely used as a green solvent, whereas this compound is niche in polymer and phytochemical contexts .

Substituted Dioxane Derivatives

(a) 5,5-Dimethyl-1,3-dioxane-2-ethanol (CAS 116141-68-5)

  • Structure: Contains a dimethyl-substituted dioxane ring and an ethanol group.
  • Molecular formula : C₈H₁₆O₃ (MW: 160.21 g/mol).
  • Properties : Higher molecular weight and altered polarity due to dimethyl groups; used in specialty chemical synthesis .

(b) (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS 53104-32-8)

  • Structure: Amino and dimethyl substituents on the dioxane ring.
  • Molecular formula: C₇H₁₅NO₃ (MW: 161.2 g/mol).
  • Applications: Pharmaceutical research due to amine functionality; distinct from this compound’s hydroxyl-driven applications .

Comparison :

  • Functional Groups: The amino group in (b) enhances basicity and bioactivity, while the ethyl and hydroxymethyl groups in this compound favor solubility in organic solvents .

Cyclic Carbonate and Thiadiazole Analogs

(a) 5-((Allyloxy)methyl)-5-ethyl-1,3-dioxan-2-one (A6CC)

  • Structure : Cyclic carbonate derivative with allyl ether.
  • Reactivity : Stable under plasma exposure; polymerizes via allyl groups in atmospheric-pressure plasma processes .
  • Contrast: Unlike this compound, A6CC’s carbonate group is less reactive than epoxides but more stable in harsh conditions .

(b) 5-Ethyl-1,3,4-thiadiazol-2-amine

  • Structure : Thiadiazole ring with ethyl and amine groups.
  • Applications : Used in heterocyclic drug synthesis (e.g., antimicrobial agents) .
  • Contrast : The thiadiazole core confers distinct electronic properties compared to dioxane-based analogs .

Biological Activity

5-Ethyl-1,3-dioxane-5-methanol is a cyclic acetal compound with notable biochemical properties and potential biological activities. This article explores its interactions with biochemical pathways, cellular effects, and pharmacokinetic properties, supported by relevant data and findings from various studies.

This compound plays a significant role in biochemical reactions. It interacts with various enzymes, particularly hydroxylases, which are crucial for hydroxylation reactions. The interactions often involve hydrogen bonds and van der Waals forces, facilitating the compound's integration into metabolic pathways.

Cellular Effects

The compound influences cellular processes by modulating cell signaling pathways and gene expression. Notably, it enhances the expression of genes involved in oxidative stress responses, promoting cellular resilience against oxidative damage. This effect underscores its potential in therapeutic applications aimed at enhancing cell survival under stress conditions.

Molecular Mechanism

At the molecular level, this compound can act as both an enzyme inhibitor and activator. For instance, it has been shown to inhibit certain dehydrogenase enzymes, leading to decreased production of specific metabolites. These interactions highlight its dual role in biochemical reactions depending on the context.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models. Low doses exhibit minimal adverse effects, while higher doses can lead to toxicity. A threshold effect has been observed where specific dosage ranges result in significant biochemical and physiological changes.

Metabolic Pathways

The compound is involved in several metabolic pathways by interacting with cytochrome P450 oxidases. These interactions can lead to the formation of various metabolites, some of which may possess distinct biological activities. Understanding these pathways is crucial for elucidating the compound's pharmacological potential.

Transport and Distribution

Within biological systems, this compound is transported through specific transporters and binding proteins that facilitate its localization to cellular compartments. This localization is critical for its biochemical effects and overall activity within cells.

Subcellular Localization

The subcellular localization of this compound is vital for its function. It has been found to localize to mitochondria, influencing mitochondrial function and energy metabolism. Such localization suggests a role in regulating energy homeostasis within cells.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound indicate that it is relatively stable under standard laboratory conditions but may degrade over extended periods due to factors such as temperature and pH changes. Its physical properties include a boiling point of approximately 104-105 °C at 5 mmHg and a density of 1.09 g/mL at 25 °C.

Case Studies

Recent studies have explored the biological activity of similar compounds derived from dioxane structures. For instance:

  • Antimicrobial Activity : Compounds based on dioxane structures have shown selective activity against pathogens like Chlamydia and N. meningitidis, indicating potential applications in antibiotic development .
  • Toxicity Assessments : Toxicity studies on related compounds have demonstrated varying degrees of toxicity toward human cells and aquatic organisms, emphasizing the need for careful evaluation in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Ethyl-1,3-dioxane-5-methanol, and what catalytic conditions are recommended?

  • Methodology : The compound is synthesized via acid-catalyzed cyclization of diols with carbonyl precursors. A common approach involves using toluenesulfonic acid (p-TsOH) as a Brønsted catalyst in refluxing toluene, with a Dean-Stark trap to remove water and drive the reaction to completion . Alternative methods employ 1,3-propanediol derivatives and ethyl-substituted carbonyl compounds under similar conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 diol:carbonyl) and reaction times of 6–12 hours .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituents on the dioxane ring (e.g., ethyl and hydroxymethyl groups). Key signals include δ ~3.5–4.0 ppm (methyleneoxy protons) and δ ~1.2 ppm (ethyl CH3_3) .
  • IR : Strong absorption bands at 3400–3500 cm1^{-1} (O–H stretch) and 1100–1250 cm1^{-1} (C–O–C ether vibrations) confirm the hydroxyl and dioxane moieties .
  • Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak at m/z 146.18 (C7_7H14_{14}O3_3) .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodology : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. The compound is hygroscopic and prone to oxidation; stabilizers like BHT (0.01–0.1% w/w) can prolong shelf life. Avoid exposure to light due to potential photodegradation .

Q. What are common impurities in synthesized this compound, and how are they analyzed?

  • Methodology : Residual diols or unreacted carbonyl precursors are typical impurities. Purity assessment via HPLC (C18 column, 70:30 H2_2O:MeOH mobile phase) or GC (FFAP column) with detection limits <0.5% .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX software?

  • Methodology :

Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.

Structure Solution : Apply SHELXD for direct methods or SHELXT for dual-space algorithms to solve the phase problem .

Refinement : SHELXL refines atomic coordinates and thermal parameters. Key parameters: R1 < 0.05, wR2 < 0.10. Hydrogen bonding (O–H⋯O) and chair conformation of the dioxane ring are critical validation points .

Q. What computational approaches are suitable for modeling the electronic structure and dipole moments of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate dipole moments. Solvent effects (e.g., methanol) are modeled via PCM .
  • TD-DFT : Predict UV-Vis absorption spectra (λmax_{\text{max}} ~210 nm) and excited-state properties for photochemical studies .

Q. How does the structure-activity relationship (SAR) of this compound influence its biological activity?

  • Methodology :

  • In Vitro Assays : Test antimicrobial activity via microdilution (MIC against S. aureus, E. coli). The hydroxymethyl group enhances hydrophilicity, improving membrane permeability .
  • Derivatization : Modify the ethyl or hydroxymethyl groups (e.g., esterification, etherification) to assess impact on bioactivity. SAR trends are analyzed using QSAR models (e.g., CoMFA) .

Q. What role does this compound play in multicomponent reactions for heterocyclic synthesis?

  • Methodology : The compound acts as a diol precursor in Biginelli reactions (e.g., synthesis of 1,3-dioxane-fused pyrimidines). Conditions: HCl (cat.), ethanol reflux, 18–24 hours. Yields >75% are achieved by optimizing molar ratios (1:1:1 aldehyde:urea:diol) .

Q. How can NMR crystallography resolve contradictions in reported polymorphic forms of this compound?

  • Methodology : Combine solid-state NMR (13^{13}C CP/MAS) with PXRD to distinguish polymorphs. Key differences in hydrogen-bonding networks (e.g., dimeric vs. chain motifs) are identified via 1^1H-1^1H correlation spectra .

Q. What strategies mitigate challenges in using this compound as a monomer in biodegradable polymer synthesis?

  • Methodology :
  • Ring-Opening Polymerization : Use Sn(Oct)2_2 as a catalyst (120°C, 24 h) to produce polyesters. Adjust ethyl substitution to control crystallinity (DSC analysis, Tm_m ~80–100°C) .
  • Crosslinking : Introduce photoactive groups (e.g., acrylate) via post-polymerization modification for UV-curable resins .

Properties

IUPAC Name

(5-ethyl-1,3-dioxan-5-yl)methanol
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InChI

InChI=1S/C7H14O3/c1-2-7(3-8)4-9-6-10-5-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFBWRWYROQISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044949
Record name (5-Ethyl-1,3-dioxan-5-yl)methanol
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Molecular Weight

146.18 g/mol
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Physical Description

Liquid
Record name 1,3-Dioxane-5-methanol, 5-ethyl-
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CAS No.

5187-23-5
Record name 5-Ethyl-1,3-dioxane-5-methanol
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Record name 5-Ethyl-1,3-dioxane-5-methanol
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Record name 1,3-Dioxane-5-methanol, 5-ethyl-
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Record name (5-Ethyl-1,3-dioxan-5-yl)methanol
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Record name 5-ethyl-1,3-dioxane-5-methanol
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Record name 5-ETHYL-1,3-DIOXANE-5-METHANOL
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Synthesis routes and methods

Procedure details

In a one-liter three neck flask were placed 405 grams of 2-ethyl-2-hydroxymethyl-1,3-propanediol, 90 grams of paraformaldehyde, 0.9 grams of p-toluene sulfonic acid monohydrate and 150 ml of toluene. The flask was equipped with a Dean-stark trap and a condenser. The reaction mixture was stirred at a bath temperature of 120° C. to 170° C. for three hours. The toluene-water was collected, and after removing the toluene, the crude product was distilled under vacuum at 10-11 mm Hg and 115° C. to 117° C. 410 grams of 5-ethyl-5-hydroxymethyl-1,3-dioxane (EHMDO) were collected. The product was then dried by molecular sieve and had a water content of about 350 ppm. NMR spectra confirmed that EHMDO was obtained.
Quantity
405 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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